molecular formula C6H14N4S B12605558 N-tert-Butyl-N'-(hydrazinylmethylidene)thiourea CAS No. 915949-22-3

N-tert-Butyl-N'-(hydrazinylmethylidene)thiourea

Cat. No.: B12605558
CAS No.: 915949-22-3
M. Wt: 174.27 g/mol
InChI Key: RQSUWQAYNURIQB-UHFFFAOYSA-N
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Description

N-tert-Butyl-N'-(hydrazinylmethylidene)thiourea is a chemical compound with the molecular formula C6H14N4S and a molecular weight of 174.27 g/mol. This thiourea derivative features a tert-butyl group and a hydrazinylmethylidene moiety, a structure often of interest in medicinal chemistry and organic synthesis for the development of novel heterocyclic compounds. The specific applications and mechanism of action for this compound are areas of ongoing research, and it is typically utilized by researchers as a building block or intermediate in synthetic pathways. Researchers are encouraged to consult the scientific literature for the most recent studies on its properties and potential uses. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

915949-22-3

Molecular Formula

C6H14N4S

Molecular Weight

174.27 g/mol

IUPAC Name

1-tert-butyl-3-(hydrazinylmethylidene)thiourea

InChI

InChI=1S/C6H14N4S/c1-6(2,3)10-5(11)8-4-9-7/h4H,7H2,1-3H3,(H2,8,9,10,11)

InChI Key

RQSUWQAYNURIQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=S)N=CNN

Origin of Product

United States

Preparation Methods

Reaction of Thiourea with Hydrazine

This method involves the direct reaction of thiourea with hydrazine derivatives under controlled conditions.

  • Reactants : Thiourea, Hydrazine hydrate
  • Conditions : The reaction is usually conducted in an organic solvent like ethanol or water at elevated temperatures (60-80°C).
  • Yield : Typically high yields (70-90%) can be achieved depending on the reaction time and temperature.

Synthesis via Isothiocyanate Intermediates

Another approach involves using isothiocyanates as intermediates, which react with hydrazines to form the desired thiourea.

  • Reactants : Isothiocyanate (derived from thiourea), Hydrazine
  • Conditions : The reaction is performed in a solvent such as dichloromethane or acetonitrile at room temperature.
  • Yield : Yields can vary but generally range from 60% to 85%.

Detailed Methodologies

Direct Synthesis Method

  • Procedure :

    • Dissolve thiourea (10 mmol) in ethanol (50 mL).
    • Add hydrazine hydrate (10 mmol) dropwise while stirring.
    • Heat the mixture at 70°C for 2 hours.
    • Cool and filter the precipitated product.
    • Recrystallize from ethanol to obtain pure this compound.
  • Data Table :

Parameter Value
Reactants Thiourea, Hydrazine
Solvent Ethanol
Temperature 70°C
Reaction Time 2 hours
Yield 85%

Isothiocyanate Method

  • Procedure :

    • Prepare isothiocyanate from thiourea by reacting with phosgene or similar reagents.
    • Dissolve the isothiocyanate in dichloromethane.
    • Add hydrazine (10 mmol) and stir at room temperature for 1 hour.
    • Evaporate the solvent under reduced pressure and purify the residue.
  • Data Table :

Parameter Value
Reactants Isothiocyanate, Hydrazine
Solvent Dichloromethane
Temperature Room Temperature
Reaction Time 1 hour
Yield 75%

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The thiourea moiety can undergo substitution reactions with various electrophiles, leading to the formation of substituted thioureas.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve the desired reduction.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted thioureas with various functional groups.

Scientific Research Applications

Pharmacological Applications

N-tert-Butyl-N'-(hydrazinylmethylidene)thiourea and its derivatives have shown promising pharmacological properties, making them valuable in drug development. The compound is particularly noted for:

  • Anticancer Activity : Research indicates that thiourea derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain derivatives possess antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : Thiourea compounds have been documented to display antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is crucial for developing new antibiotics and antifungal agents .
  • Antidiabetic Effects : Some studies suggest that thiourea derivatives may enhance insulin sensitivity and lower blood glucose levels, presenting potential applications in diabetes management .

Material Science Applications

The unique chemical structure of this compound allows it to function effectively in materials science:

  • Organocatalysts : The compound has been utilized as an organocatalyst in various organic reactions, facilitating the synthesis of complex molecules with high efficiency .
  • Corrosion Inhibitors : Thioureas are known for their ability to inhibit corrosion in metals, which is essential for protecting infrastructure and industrial equipment .
  • Chemosensors : The compound's ability to form complexes with metal ions makes it suitable for use in chemosensors, which can detect specific ions or molecules in environmental monitoring applications .

Synthesis of Heterocycles

This compound serves as a precursor for synthesizing various heterocycles through cyclization reactions. These heterocycles are important in medicinal chemistry due to their diverse biological activities .

Table 1: Biological Activities of Thiourea Derivatives

Activity TypeExample CompoundsEffectiveness
AnticancerN-naphthoyl thiourea derivativesIC50 < 10 µM against MCF-7
AntimicrobialVarious thiourea derivativesEffective against E. coli
AntidiabeticN-substituted thioureasReduced blood glucose levels

Table 2: Synthesis Applications

ApplicationDescriptionReference
OrganocatalystsCatalyze reactions with high yields
Corrosion InhibitorsPrevent metal corrosion
ChemosensorsDetect metal ions

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of N-naphthoyl thiourea derivatives on breast cancer cell lines (MCF-7). The results indicated significant antiproliferative activity, with some derivatives showing IC50 values lower than those of conventional chemotherapeutics like doxorubicin . This highlights the potential of thiourea derivatives as effective anticancer agents.

Case Study 2: Antimicrobial Efficacy

Research conducted on various thiourea derivatives demonstrated their effectiveness against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The study emphasized the need for further exploration into the structure-activity relationship to optimize these compounds for clinical use .

Mechanism of Action

The mechanism of action of N-tert-Butyl-N’-(hydrazinylmethylidene)thiourea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, leading to the modulation of biochemical pathways. The presence of the thiourea moiety allows the compound to form strong interactions with metal ions and other biomolecules, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiourea Derivatives

Substituent Effects on Catalytic Activity

Thiourea derivatives are widely studied as organocatalysts. For example:

  • Sulfonaryl thiourea 10 achieved 28% conversion in catalytic reactions, comparable to reference compound 11 (27%) .
  • Aryl ester thiourea 8 and aryl diester thiourea 9 showed lower conversions (22% and 22%, respectively), highlighting the importance of electron-withdrawing substituents (e.g., sulfonaryl) in enhancing catalytic efficiency .

However, the hydrazinylmethylidene moiety could introduce alternative binding modes, warranting further study.

Table 1: Catalytic Performance of Thiourea Derivatives
Compound Substituent Conversion (%) Reference
Sulfonaryl thiourea 10 Sulfonaryl 28
Aryl ester thiourea 8 Aryl ester 22
Reference compound 11 Standard catalyst 27

Physical and Chemical Properties

  • Standard thiourea : Highly water-soluble (142 g/L at 25°C), melting point 182°C, weakly acidic .
  • N-tert-Butyl-N'-(hydrazinylmethylidene)thiourea : The tert-butyl group likely reduces water solubility but enhances thermal stability. Hydrogen bonding via the hydrazinylmethylidene group may stabilize crystal structures, as seen in tert-butyl hydrazinecarboxylate derivatives .
Table 2: Key Physical Properties
Property Standard Thiourea This compound
Solubility in water 142 g/L Expected lower due to tert-butyl group
Melting point 182°C Likely higher (data needed)
Hydrophobicity Low High

Key structural distinctions :

  • C2-symmetric thioureas (e.g., opioid-derived derivatives) simplify NMR spectra due to equivalent environments . This compound lacks such symmetry, leading to complex splitting patterns in NMR.

Biological Activity

N-tert-Butyl-N'-(hydrazinylmethylidene)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, leading to a wide range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl isothiocyanate with hydrazine derivatives. This reaction can be performed under mild conditions, leading to high yields of the desired product. The structure can be confirmed using spectroscopic techniques such as NMR and IR spectroscopy.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. It was evaluated against several cancer cell lines, including breast cancer (MCF-7) and melanoma (B16-F10). The compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
MCF-7225
B16-F1016.23

The mechanism of action appears to involve apoptosis induction, as evidenced by increased lactate dehydrogenase (LDH) levels in treated cells, indicating cellular damage and death.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL

The compound's ability to inhibit bacterial growth may be attributed to its interaction with bacterial enzymes or cell membranes.

Antituberculosis Activity

Recent research has highlighted the potential of thiourea derivatives in combating tuberculosis. This compound has been tested against Mycobacterium tuberculosis strains, showing significant inhibitory effects.

Table 3: Antituberculosis Activity

CompoundActivityReference
This compoundModerate Inhibition

Case Studies

In a study evaluating multiple thiourea derivatives, this compound was among the most effective compounds against cancer cell lines and exhibited lower cytotoxicity towards normal cells compared to established chemotherapeutics like etoposide .

Another case involved the evaluation of this compound's efficacy in inhibiting the growth of antibiotic-resistant bacterial strains, where it demonstrated comparable activity to traditional antibiotics .

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